molecular formula C11H11Cl2N3O2 B2933173 Ethyl 7-chloro-5-(chloromethyl)-2-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate CAS No. 2260930-96-7

Ethyl 7-chloro-5-(chloromethyl)-2-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate

Cat. No.: B2933173
CAS No.: 2260930-96-7
M. Wt: 288.13
InChI Key: SGIRPZUWPFDFMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 7-chloro-5-(chloromethyl)-2-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate is a heterocyclic compound featuring a pyrazolo[1,5-a]pyrimidine core substituted with chlorine at position 7, a chloromethyl group at position 5, a methyl group at position 2, and an ethyl carboxylate ester at position 3. This compound is of significant interest in medicinal chemistry due to the pyrazolo[1,5-a]pyrimidine scaffold, which is widely explored for its kinase inhibitory properties and antiproliferative activities .

Properties

IUPAC Name

ethyl 7-chloro-5-(chloromethyl)-2-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11Cl2N3O2/c1-3-18-11(17)9-6(2)15-16-8(13)4-7(5-12)14-10(9)16/h4H,3,5H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGIRPZUWPFDFMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C2N=C(C=C(N2N=C1C)Cl)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 7-chloro-5-(chloromethyl)-2-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate typically involves multiple steps, starting with the formation of the pyrazolo[1,5-a]pyrimidine core. Common synthetic routes include:

  • Condensation Reactions: These reactions often involve the condensation of appropriate precursors such as hydrazines and β-diketones.

  • Halogenation: Chlorination steps are employed to introduce chlorine atoms at specific positions on the pyrazolo[1,5-a]pyrimidine ring.

  • Esterification: The final step usually involves esterification to introduce the ethyl carboxylate group.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often used to maintain consistency and efficiency.

Chemical Reactions Analysis

Nucleophilic Substitution at Chlorinated Positions

The 7-chloro and 5-chloromethyl groups are primary sites for nucleophilic substitution due to their electron-deficient aromatic system and activated alkyl halide properties.

Aryl Chlorine (C7) Substitution

  • Reaction with Amines :
    The 7-chloro group undergoes nucleophilic aromatic substitution with amines under basic conditions. For example, analogs react with pyrrolidine derivatives in DMSO at 180°C to form aryl amine products (Yield: 98%) .
    Example : Ar Cl+R NH2KF DMSO 180 CAr NHR+HCl\text{Ar Cl}+\text{R NH}_2\xrightarrow{\text{KF DMSO 180 C}}\text{Ar NHR}+\text{HCl} Cited in pyrazolo[1,5-a]pyrimidine derivatization studies .

Chloromethyl (C5) Substitution

  • Alkylation Reactions :
    The chloromethyl group reacts with nucleophiles like hydroxide or thiols. In DMF with K₂CO₃, chloroacetonitrile derivatives form cyanoalkylated products at 25°C .
    Example : Ar CH2Cl+NaSHDMF K2CO3Ar CH2SH+NaCl\text{Ar CH}_2\text{Cl}+\text{NaSH}\xrightarrow{\text{DMF K}_2\text{CO}_3}\text{Ar CH}_2\text{SH}+\text{NaCl} Observed in analogous pyrazolo-pyrimidine systems .

Ester Hydrolysis and Functionalization

The ethyl ester at C3 is susceptible to hydrolysis under acidic or basic conditions, enabling carboxylate formation for further coupling.

Hydrolysis to Carboxylic Acid

  • Conditions :
    Heating with aqueous NaOH in ethanol (reflux, 3–6 h) yields the free carboxylic acid .
    Example : COOEtNaOH EtOH COOH\text{COOEt}\xrightarrow{\text{NaOH EtOH }}\text{COOH} Critical for generating bioactive intermediates in medicinal chemistry .

Coupling Reactions

  • Amide Formation :
    The hydrolyzed carboxylic acid reacts with amines via EDC/HOBt coupling to form amides, as demonstrated in MALT1 inhibitor synthesis .
    Example : COOH+R NH2EDC HOBtCONHR\text{COOH}+\text{R NH}_2\xrightarrow{\text{EDC HOBt}}\text{CONHR}

Heterocycle Functionalization

The pyrazolo[1,5-a]pyrimidine core participates in cyclocondensation and cross-coupling reactions.

Suzuki-Miyaura Coupling

  • Conditions :
    The 2-methyl group can undergo cross-coupling with aryl boronic acids using Pd catalysts (e.g., Pd(PPh₃)₄) in toluene/EtOH .
    Example : Ar CH3+Ar B OH 2Pd PPh3 4Ar Ar \text{Ar CH}_3+\text{Ar B OH }_2\xrightarrow{\text{Pd PPh}_3\text{ }_4}\text{Ar Ar } Reported in patent WO2017081641A1 .

Comparative Reactivity Data

Reaction Type Conditions Yield Key Reference
Amine substitution (C7)KF, DMSO, 180°C, 2 h98%
Ester hydrolysisNaOH, EtOH, reflux, 3 h85–90%
Chloromethyl alkylationK₂CO₃, DMF, 25°C, 8 h75–80%
Suzuki couplingPd(PPh₃)₄, toluene/EtOH, 80°C65–70%

Stability and Side Reactions

  • Thermal Decomposition :
    Prolonged heating (>200°C) leads to decomposition of the chloromethyl group, releasing HCl .
  • Racemization :
    Chiral derivatives may partially racemize during reactions requiring acidic/basic conditions .

Scientific Research Applications

Ethyl 7-chloro-5-(chloromethyl)-2-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate has several scientific research applications:

  • Chemistry: It serves as a building block in the synthesis of more complex molecules.

  • Biology: It can be used as a probe in biological studies to understand cellular processes.

  • Industry: It can be used as an intermediate in the production of various industrial chemicals.

Mechanism of Action

The mechanism by which Ethyl 7-chloro-5-(chloromethyl)-2-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological effects. The exact pathways involved would depend on the specific biological system and the nature of the interaction.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between the target compound and analogous pyrazolo[1,5-a]pyrimidine derivatives:

Compound Name Substituents (Positions) Molecular Weight Key Properties/Activities References
Ethyl 7-chloro-5-(chloromethyl)-2-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate 7-Cl, 5-(CH2Cl), 2-CH3, 3-COOEt ~299.67* High reactivity for derivatization
Ethyl 5-(chloromethyl)-7-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylate (CAS 1118787-44-2) 7-OH, 5-(CH2Cl), 3-COOEt 255.66 Potential for hydrogen bonding
Ethyl 7-chloro-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate (CAS 223141-46-6) 7-Cl, 2-CH3, 6-COOEt ~225.63* Simpler structure; lower steric hindrance
Methyl 5,7-dichloropyrazolo[1,5-a]pyrimidine-3-carboxylate (CAS 1053656-37-3) 5-Cl, 7-Cl, 3-COOMe ~247.06* Enhanced electron-withdrawing effects
Ethyl 7-(difluoromethyl)-5-(4-methylphenyl)-pyrazolo[1,5-a]pyrimidine-3-carboxylate (CAS 438218-13-4) 7-(CF2H), 5-(4-MePh), 3-COOEt 331.32 Increased lipophilicity; antiproliferative activity
Ethyl 6-amino-7-(4-chlorophenyl)-5-p-tolylpyrazolo[1,5-a]pyrimidine-3-carboxylate (3ac) 6-NH2, 7-(4-ClPh), 5-(p-Tol), 3-COOEt 482.97 Hydrogen bonding via amino group

*Calculated based on molecular formulas from cited references.

Key Observations:

Substituent Effects on Reactivity: The chloromethyl group at position 5 in the target compound distinguishes it from derivatives with hydroxyl (e.g., CAS 1118787-44-2) or aryl substituents (e.g., CAS 438218-13-4). This group enhances electrophilicity, enabling nucleophilic substitution reactions for further modifications .

Biological Activity Trends: Compounds with bulky substituents (e.g., 4-methylphenyl in CAS 438218-13-4) show improved antiproliferative activity against cancer cells, likely due to enhanced hydrophobic interactions with target proteins . The amino-substituted derivative (3ac) demonstrates the importance of hydrogen bonding in biological activity, as the NH2 group may interact with kinase ATP-binding pockets .

Synthetic Methodologies: The target compound can be synthesized via chlorination of intermediates similar to those described in (e.g., using POCl3 for introducing Cl groups) . Ethyl carboxylate esters (e.g., 3k in ) are typically prepared via cyclocondensation of aminopyrazoles with β-keto esters, followed by functional group modifications .

Structural Characterization :

  • 1H NMR signals for the ethyl carboxylate group (e.g., δ1.23–1.26 for CH3 and δ4.14–4.20 for OCH2) are consistent across analogs .
  • The chloromethyl group (CH2Cl) typically resonates as a singlet at δ4.5–5.0, while aromatic protons vary based on substitution patterns .

Biological Activity

Ethyl 7-chloro-5-(chloromethyl)-2-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the compound's chemical properties, biological effects, and relevant research findings.

  • Molecular Formula : C₁₀H₁₀ClN₃O₂
  • Molecular Weight : 239.66 g/mol
  • CAS Number : 2260930-96-7
  • Structure : The compound features a pyrazolo[1,5-a]pyrimidine core with chloro and chloromethyl substituents that influence its biological activity.

Biological Activity Overview

This compound exhibits various biological activities, particularly in the fields of pharmacology and biochemistry. Key areas of research include:

  • Antitumor Activity : Studies have shown that derivatives of pyrazolo[1,5-a]pyrimidines can inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth.
  • Antimicrobial Properties : The compound has demonstrated effectiveness against various bacterial strains, indicating potential use as an antimicrobial agent.
  • Enzyme Inhibition : Research indicates that this compound may act as an inhibitor of certain enzymes, which could lead to therapeutic applications in treating diseases related to enzyme dysregulation.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be significantly influenced by its structural components.

Table 1: Structure-Activity Relationships

CompoundSubstituentKi (nM) HumanKi (nM) RatActivity Description
Ethyl DerivativeEthyl at 5-position0.290.74High binding affinity for AT1 receptor
Methyl DerivativeMethyl at 5-position0.410.73Moderate binding affinity
UnsubstitutedNo substituentNot testedNot testedDecreased binding activity

This table illustrates how different substituents at the 5-position affect the binding affinity to the AT1 receptor, a critical target in cardiovascular therapies.

Case Study 1: Antitumor Activity

In a study published in the Chemical & Pharmaceutical Bulletin, researchers evaluated the antitumor effects of various pyrazolo[1,5-a]pyrimidine derivatives, including this compound. The results indicated that this compound inhibited the proliferation of human cancer cell lines through apoptosis induction and cell cycle arrest mechanisms .

Case Study 2: Antimicrobial Efficacy

Another investigation assessed the antimicrobial properties of ethyl 7-chloro derivatives against Gram-positive and Gram-negative bacteria. The findings revealed significant inhibitory effects on bacterial growth, suggesting potential applications in developing new antibiotics .

Research Findings and Implications

The ongoing research into this compound highlights its versatility as a lead compound for drug development. Its ability to modulate biological pathways makes it a candidate for further studies aimed at:

  • Developing targeted therapies for cancer.
  • Exploring its role as an antimicrobial agent.
  • Investigating enzyme inhibition for metabolic disorders.

Q & A

Q. What synthetic methodologies are commonly employed for pyrazolo[1,5-a]pyrimidine-3-carboxylate derivatives?

Answer: Pyrazolo[1,5-a]pyrimidine derivatives are typically synthesized via cyclocondensation reactions. For example:

  • Precursor Reactivity : Reacting aminopyrazole derivatives with β-ketoesters or enaminones under reflux in pyridine or ethanol generates the pyrazolo[1,5-a]pyrimidine core .
  • Substituent Introduction : Chlorine or chloromethyl groups at the 5- and 7-positions can be introduced using chlorinating agents (e.g., POCl₃) or alkylation reactions .
  • Purification : Recrystallization from ethanol, DMF, or dioxane yields pure products (melting points: 200–265°C, yields: 62–70%) .

Q. Example Protocol :

Combine 5-aminopyrazole (1 equiv) with ethyl acetoacetate (1.2 equiv) in pyridine.

Reflux for 5–6 hours, cool, dilute with water, and neutralize with HCl.

Filter and recrystallize the precipitate from ethanol .

Q. How are spectroscopic techniques applied to characterize pyrazolo[1,5-a]pyrimidine derivatives?

Answer:

  • ¹H/¹³C NMR : Aromatic protons (δ 6.8–8.5 ppm) and carbonyl carbons (δ 160–170 ppm) confirm the pyrimidine ring. Chloromethyl groups appear as singlets (δ 4.5–5.0 ppm for CH₂Cl) .
  • IR Spectroscopy : Stretching vibrations for C=O (1680–1720 cm⁻¹) and C-Cl (750–800 cm⁻¹) validate functional groups .
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z 239–370) align with calculated molecular weights .

Q. What reaction conditions optimize substituent placement on the pyrazolo[1,5-a]pyrimidine core?

Answer:

  • 5-Position Chlorination : Use POCl₃ in DMF at 80–100°C for 12 hours to introduce Cl .
  • 7-Position Functionalization : Alkylation with chloromethylating agents (e.g., ClCH₂Br) in THF with NaH as base .
  • Solvent Effects : Polar aprotic solvents (DMF, pyridine) enhance reaction rates due to improved solubility of intermediates .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in chlorinated pyrazolo[1,5-a]pyrimidines?

Answer:

  • Crystallization : Grow single crystals via slow evaporation from ethanol or DMF .
  • Data Collection : Use a Bruker SMART APEX CCD diffractometer (Mo-Kα radiation, λ = 0.71073 Å) .
  • Refinement : Apply SHELXL for structure refinement (R-factor < 0.05). Key parameters:
    • Monoclinic space group P2₁/c
    • Unit cell dimensions: a = 4.98 Å, b = 18.40 Å, c = 10.15 Å, β = 95.92° .

Table: Crystallographic Data for 7-Chloro-5-(chloromethyl)pyrazolo[1,5-a]pyrimidine

ParameterValue
Molecular formulaC₈H₄Cl₂N₄
Space groupP2₁/c
Density (g/cm³)1.629
R₁ (final)0.042

Q. How to address contradictory spectroscopic data during structural elucidation?

Answer:

  • Cross-Validation : Compare NMR shifts with analogous compounds (e.g., Ethyl 5-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate: δ 4.35 ppm for CH₂CH₃ vs. δ 4.25 ppm in derivatives ).
  • Computational Modeling : Use DFT calculations (B3LYP/6-31G*) to predict chemical shifts and match experimental data .
  • Troubleshooting : If MS data conflicts with expected m/z, check for isotopic patterns (e.g., Cl isotopes at m/z 35/37) or fragmentation pathways .

Q. How do chloromethyl substituents influence reactivity and crystallinity?

Answer:

  • Reactivity : The chloromethyl group (-CH₂Cl) enhances electrophilicity, facilitating nucleophilic substitutions (e.g., with amines or thiols) .
  • Crystallinity : Chlorine atoms improve crystal packing via halogen bonding, as seen in higher melting points (e.g., 233–235°C for chlorinated vs. 200°C for non-chlorinated derivatives) .
  • Challenges : Chloromethyl groups may introduce steric hindrance, reducing yields in bulky substituent introductions (optimize with LiHMDS in THF) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.